Cas no 1256345-97-7 ((6-(Propylthio)pyridin-3-yl)boronic acid)

(6-(Propylthio)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a propylthio-substituted pyridine ring, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The compound's boronic acid moiety facilitates efficient palladium-catalyzed C-C bond formation, while the propylthio group enhances solubility and stability in organic solvents. Its pyridine core offers versatility in constructing heterocyclic frameworks, particularly in pharmaceutical and agrochemical synthesis. The product is characterized by high purity and consistent reactivity, ensuring reliable performance in complex coupling reactions. Suitable for use under inert conditions, it is an essential reagent for researchers developing advanced organic molecules, including bioactive compounds and functional materials. Proper storage under anhydrous conditions is recommended to maintain stability.
(6-(Propylthio)pyridin-3-yl)boronic acid structure
1256345-97-7 structure
Product Name:(6-(Propylthio)pyridin-3-yl)boronic acid
CAS No:1256345-97-7
MF:C8H12BNO2S
MW:197.06238079071
MDL:MFCD16036113
CID:828203
Update Time:2025-11-02

(6-(Propylthio)pyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (6-(Propylthio)pyridin-3-yl)boronic acid
    • 2-(Propylthio)pyridine-5-boronic acid
    • ACMC-209awc
    • AG-L-21504
    • AK101195
    • ANW-18394
    • CTK4B4517
    • MolPort-015-142-913
    • MDL: MFCD16036113
    • Inchi: 1S/C8H12BNO2S/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3
    • InChI Key: OLKGUNOWBUOIHM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(B(O)O)=CN=1)CCC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4

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(6-(Propylthio)pyridin-3-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1256345-97-7)(6-(Propylthio)pyridin-3-yl)boronic acid
Order Number:A1046109
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:21
Price ($):2300.0
Email:sales@amadischem.com

Additional information on (6-(Propylthio)pyridin-3-yl)boronic acid

Comprehensive Guide to (6-(Propylthio)pyridin-3-yl)boronic acid (CAS No. 1256345-97-7): Properties, Applications, and Market Insights

(6-(Propylthio)pyridin-3-yl)boronic acid (CAS No. 1256345-97-7) is a specialized boronic acid derivative that has gained significant attention in the fields of pharmaceutical research, material science, and organic synthesis. This compound, characterized by its unique pyridine-thioether-boronic acid structure, serves as a versatile building block in modern chemistry. With the growing demand for heterocyclic boronic acids in drug discovery and catalysis, understanding this compound's properties and applications becomes essential for researchers and industry professionals.

The molecular structure of (6-(Propylthio)pyridin-3-yl)boronic acid combines three functional moieties: a pyridine ring, a propylthio linker, and a boronic acid group. This combination creates a molecule with interesting electronic properties and reactivity patterns. The boronic acid functionality makes it particularly valuable for Suzuki-Miyaura cross-coupling reactions, one of the most widely used methods for carbon-carbon bond formation in medicinal chemistry and materials science.

Recent trends in drug discovery have shown increased interest in boron-containing compounds, with several boronic acid drugs already approved by regulatory agencies. The (6-(Propylthio)pyridin-3-yl)boronic acid structure offers potential for developing new therapeutic agents, particularly in areas like enzyme inhibition and proteasome targeting. Its pyridine-thioether moiety may contribute to enhanced bioavailability and target binding compared to simpler boronic acids.

In material science applications, (6-(Propylthio)pyridin-3-yl)boronic acid serves as a precursor for constructing functionalized polymers and coordination complexes. The compound's ability to form stable boronate esters with diols makes it valuable for developing sensors and responsive materials. Researchers are exploring its use in creating self-healing materials and smart coatings that respond to environmental stimuli.

The synthesis of (6-(Propylthio)pyridin-3-yl)boronic acid typically involves halogen-metal exchange or direct borylation strategies starting from appropriate pyridine precursors. Recent advances in catalytic borylation methods have improved the efficiency of producing such heteroaryl boronic acids, making them more accessible for research and development purposes. Proper handling requires attention to the compound's sensitivity to moisture and air, though it remains stable under appropriate storage conditions.

Market analysis indicates growing demand for specialty boronic acids like (6-(Propylthio)pyridin-3-yl)boronic acid, driven by expansion in pharmaceutical R&D and advanced material development. The compound's price and availability vary depending on purity requirements and order quantities, with custom synthesis options available for specific research needs. Several suppliers now offer this chemical with detailed analytical data and certificates of analysis to support quality-sensitive applications.

From a safety perspective, (6-(Propylthio)pyridin-3-yl)boronic acid requires standard laboratory precautions typical for organoboron compounds. While not classified as highly hazardous, proper personal protective equipment should be used when handling the material. Researchers should consult the safety data sheet for specific handling and disposal guidelines, particularly regarding its potential reactivity with strong oxidizers.

The future outlook for (6-(Propylthio)pyridin-3-yl)boronic acid appears promising, with potential applications emerging in bioconjugation chemistry, drug delivery systems, and catalytic processes. As synthetic methodologies continue to advance and the understanding of boron-containing compounds deepens, this specialized boronic acid derivative is likely to find even broader utility across multiple scientific disciplines.

For researchers considering working with (6-(Propylthio)pyridin-3-yl)boronic acid, it's recommended to review recent literature on boronic acid applications and consult with suppliers regarding optimal purity grades for specific applications. The compound's versatility makes it a valuable addition to the toolkit of medicinal chemists, material scientists, and synthetic organic chemists working on cutting-edge research projects.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256345-97-7)(6-(Propylthio)pyridin-3-yl)boronic acid
A1046109
Purity:99%
Quantity:10g
Price ($):2300.0
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